3"-O-tert-Butyl-2'-deoxymugineic Acid tert-Butyl Diethyl Ester
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Description
“3"-O-tert-Butyl-2’-deoxymugineic Acid tert-Butyl Diethyl Ester” is a biochemical compound with the CAS Number: 958350-41-9 . It has a molecular weight of 472.62 and a molecular formula of C24H44N2O7 .
Synthesis Analysis
The synthesis of tert-butyl esters, such as “3"-O-tert-Butyl-2’-deoxymugineic Acid tert-Butyl Diethyl Ester”, often involves the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Scientific Research Applications
Catalytic Asymmetric Oxidation of tert-Butyl Disulfide : This study describes the catalytic asymmetric oxidation of tert-butyl disulfide. The product, tert-butyl tert-butanethiosulfinate, is a precursor to chiral tert-butanesulfinyl compounds, which may have implications for synthesizing enantiomerically pure compounds (Cogan, Liu, Kim, Backes, & Ellman, 1998).
Direct and Sustainable Synthesis of Tertiary Butyl Esters : This paper presents a method for directly introducing the tert-butoxycarbonyl group into various organic compounds, suggesting the potential for creating a wide range of tert-butyl esters, which might include structures similar to the compound of interest (Degennaro, Maggiulli, Carlucci, Fanelli, Romanazzi, & Luisi, 2016).
Enantioselective Synthesis of 3‐Hydroxy‐2‐methylpropanoic Acid Esters : The study involves the synthesis of tert-butyl esters with high enantioselectivity, offering insights into methods that could be relevant for synthesizing and manipulating similar ester compounds (Jeulin, Ayad, Ratovelomanana-Vidal, & Genêt, 2007).
Synthesis and Hydrolysis of PyMTA Esters : This research discloses the synthesis of tert-butyl esters and their hydrolysis, which could be relevant in understanding the chemical behavior and applications of similar esters in various contexts (Qi, Hülsmann, & Godt, 2016).
Properties
IUPAC Name |
ethyl (2S)-1-[(3S)-3-[[(3S)-3,4-bis[(2-methylpropan-2-yl)oxy]-4-oxobutyl]amino]-4-ethoxy-4-oxobutyl]azetidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44N2O7/c1-9-30-20(27)17(12-15-26-16-13-18(26)21(28)31-10-2)25-14-11-19(32-23(3,4)5)22(29)33-24(6,7)8/h17-19,25H,9-16H2,1-8H3/t17-,18-,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSGJPNNKNAKHM-FHWLQOOXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN1CCC(C(=O)OCC)NCCC(C(=O)OC(C)(C)C)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCN1CC[C@@H](C(=O)OCC)NCC[C@@H](C(=O)OC(C)(C)C)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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